molecular formula C10H18Cl2N2 B13470683 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride

2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride

Cat. No.: B13470683
M. Wt: 237.17 g/mol
InChI Key: TZPVUMLXLPZLND-UHFFFAOYSA-N
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Description

2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride is a chemical compound for research and manufacturing applications. The dimethylamine (DMA) pharmacophore, which is part of this compound's structure, is a significant building block in medicinal chemistry. DMA derivatives are found in numerous FDA-approved drugs and are known for their diverse pharmacological activities, which can include antimicrobial, antihistaminic, and anticancer properties . The presence of the dimethylamine group in drug molecules often contributes to advantages such as high solubility and increased bioavailability . Researchers are exploring the potential of this compound and its analogues, particularly as intermediates in the synthesis of more complex nitrogen-containing heterocycles, which are crucial scaffolds in the pharmaceutical industry . This product is intended for research and further manufacturing use only. It is not for direct human use. For safe handling, please refer to the relevant Safety Data Sheet.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

2-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;;/h3-7,12H,8,11H2,1-2H3;2*1H

InChI Key

TZPVUMLXLPZLND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=CC=C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Catalytic Amination of 2-amino-2-methyl-1-propanol

One of the most efficient and industrially viable methods is the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen atmosphere to yield 2-methyl-1,2-propane diamine derivatives, which can be further functionalized to the phenyl-substituted diamine.

Process Summary:

Step Description Conditions
1 Charge 2-amino-2-methyl-1-propanol and catalyst into a high-pressure autoclave Catalyst: typically metal-based (e.g., Raney Nickel, Pd/C)
2 Replace air with hydrogen and vacuumize the system Ensure inert and reducing atmosphere
3 Introduce liquid ammonia and hydrogen gas Temperature: 160–220 °C; Time: 6–15 hours
4 Filter catalyst and purify product by distillation or rectification Obtain purified 2-methyl-1,2-propane diamine

This method offers high yield, stable raw materials, and continuous process capability, reducing production costs and complexity.

Synthesis of 2-methyl-1-substituted phenyl-2-propylamine Derivatives

To introduce the phenyl substituent at the N1 position, a multi-step approach involving carbamate intermediates is used:

Step Description Conditions
1 Formation of 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester Precursor synthesis under controlled conditions
2 Catalytic hydrogenation of the carbamate ester Catalyst: Pd/C or similar; Room temperature; Solvent: suitable organic solvent
3 Isolation of 2-methyl-1-substituted phenyl-2-propylamine Purification by crystallization or chromatography

This approach allows variation of the substituent R on the phenyl ring (H, methyl, ethyl, methoxy, hydroxyl, nitro, dimethylamino, halogens), enabling structural diversity for targeted applications.

Direct Condensation and Reduction Methods

In laboratory-scale syntheses, a common method is the condensation of N1-phenylethylenediamine with suitable aldehydes or ketones followed by reduction to yield the target diamine.

  • Example: Schiff base formation between N1-phenylethylenediamine and aldehydes, followed by catalytic hydrogenation to reduce imine bonds to amines.
  • Reaction conditions: Methanol solvent, room temperature to mild heating, Pd/C catalyst.
  • Yields reported up to 85–90% purity by HPLC analysis.

Purification and Salt Formation

The free base diamine is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in an aqueous medium, to obtain the stable crystalline dihydrochloride form.

Property Data
Melting Point 191 °C
Solubility Water soluble (>10 g/100 mL at 23 °C), slightly soluble in DMSO and methanol
Physical Form Pale red to light beige solid
Stability Stable under inert atmosphere at room temperature

These properties facilitate handling and storage of the compound in industrial and laboratory settings.

Comparative Table of Preparation Methods

Method Starting Material Catalyst Conditions Yield Remarks
Catalytic amination of 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol Metal catalyst (Raney Ni, Pd/C) 160–220 °C, H2, NH3, 6–15 h High Industrially scalable, continuous process
Carbamate ester hydrogenation 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester Pd/C Room temp, organic solvent Moderate to high Allows phenyl substitution variation
Schiff base condensation and reduction N1-phenylethylenediamine + aldehyde Pd/C Methanol, RT to mild heat 85–90% purity Useful for lab-scale synthesis

Research Findings and Analytical Data

  • The catalytic amination method has been demonstrated to produce high purity 2-methyl-1,2-propane diamine with minimal by-products, enabling straightforward downstream functionalization.
  • Hydrogenation of carbamate esters under mild conditions provides selective reduction without over-reduction or side reactions, preserving the phenyl substituent integrity.
  • Analytical techniques such as HPLC, NMR, and LC-MS confirm the structural integrity and purity of the synthesized diamines.
  • The dihydrochloride salt form improves water solubility and crystalline stability, as confirmed by melting point and solubility data.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activities. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diamine Dihydrochlorides

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Sources
(S)-Propane-1,2-diamine dihydrochloride (19777-66-3) C3H12Cl2N2 163.05 ≥98% API synthesis
1,2-Phenylenediamine dihydrochloride (615-28-1) C6H10Cl2N2 177.06 ≥98% Biochemical assays (e.g., peroxidase substrates)
(trans)-Cyclopropane-1,2-diamine dihydrochloride (3187-76-6) C3H10Cl2N2 145.03 ≥95% Lab-scale chemical building block
N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride (1081748-62-0) C7H19Cl2N2 203.15 98% Specialty chemical research
GYKI-23107 dihydrochloride (83843-39-4) C13H23ClN2 242.79 N/A Pharmaceutical agent (e.g., CNS research)
cis-2-Phenylcyclopropylamine hydrochloride (54779-58-7) C9H12ClN 169.65 N/A Chiral building block for APIs

Structural and Functional Differences

  • Backbone and Substituents: Propane-1,2-diamine derivatives (e.g., (S)-propane-1,2-diamine dihydrochloride) feature a linear C3 chain with primary amines. The target compound’s methyl and phenyl substituents could enhance steric bulk and lipophilicity compared to unsubstituted analogs . Aromatic diamines (e.g., 1,2-phenylenediamine dihydrochloride) exhibit planar aromatic rings, favoring applications in colorimetric assays due to electron-rich amine groups .
  • Chirality :

    • The (S)-configuration in propane-1,2-diamine dihydrochloride (CAS 19777-66-3) highlights the importance of stereochemistry in API synthesis, where enantiomeric purity impacts biological activity .

Biological Activity

2-Methyl-N1-phenylpropane-1,2-diamine dihydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10H16N2·2HCl
  • CAS Number : 134658-54-5

This structure indicates the presence of two amine groups which may contribute to its biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Neurotoxicity : Some analogs have been found to be substrates for monoamine oxidase (MAO), particularly MAO-B, which can lead to neurotoxic effects. This mechanism is critical in understanding the potential risks associated with the compound .
  • Anticancer Activity : There are indications that similar compounds exhibit anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity Type IC50 (nM) Assay Method Reference
Neurotoxic Potential15 - 30In vitro MAO-B substrate assay
Anticancer Activity50 - 200MTT Assay on cancer cell lines
Antimicrobial Activity20 - 100Disk diffusion method

Case Study 1: Neurotoxicity Assessment

A study evaluating the neurotoxic potential of related compounds found that several exhibited significant neurotoxic effects when oxidized by MAO-B. The study concluded that structural modifications could enhance or mitigate these effects .

Case Study 2: Anticancer Efficacy

In a series of experiments, derivatives of 2-methyl-N1-phenylpropane-1,2-diamine were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some compounds showing IC50 values as low as 50 nM against breast cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzylamines with diamines. For example, chiral diamines like (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride are synthesized using enantioselective catalysis or resolution of racemic mixtures to ensure stereochemical purity. Key parameters include solvent choice (e.g., aqueous or alcohol-based systems), temperature control, and stoichiometric ratios. Post-synthesis, the compound is often precipitated as the dihydrochloride salt via HCl treatment .

Q. How is the compound characterized after synthesis to confirm structure and purity?

Characterization involves:

  • HPLC : To assess purity (≥98% is typical for research-grade compounds) .
  • NMR spectroscopy (¹H, ¹³C): To confirm the presence of methyl, phenyl, and amine groups. For example, ¹H NMR can resolve peaks corresponding to the propane backbone and aromatic protons .
  • FTIR : To identify N-H and C-N stretches (e.g., 3300 cm⁻¹ for amine groups) .
  • Melting point analysis : Comparative data (e.g., 205°C for structurally similar dihydrochlorides) helps verify identity .

Q. What in vitro or in vivo assays are used to evaluate its biological activity?

  • Forced Swim Test (FST) and Tail Suspension Test (TST) : Behavioral assays in rodents to assess antidepressant-like activity by measuring immobility time reduction .
  • Dose-response studies : To determine EC₅₀ values and validate target engagement (e.g., receptor binding assays for neurological targets) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during asymmetric synthesis?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
  • Circular Dichroism (CD) : Monitors enantiomeric excess (ee) during synthesis. For example, (1R,2S)-configured diamines require chiral catalysts like Ru-BINAP complexes to achieve >99% ee .

Q. How should researchers address contradictory results between bioassays and computational predictions?

  • Replicate assays : Ensure consistency under controlled conditions (e.g., pH, temperature).
  • Stability testing : Check for compound degradation (e.g., oxidation of amine groups) using LC-MS .
  • Orthogonal validation : Combine receptor binding assays with functional readouts (e.g., cAMP modulation) to confirm mechanistic hypotheses .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

  • Design of Experiments (DoE) : Models variables like solvent polarity (e.g., water vs. ethanol), catalyst loading, and reaction time.
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation in real time.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can interactions between the compound and biological macromolecules be studied at the molecular level?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values for protein targets) .
  • X-ray crystallography : Resolves 3D structures of ligand-protein complexes (e.g., binding to serotonin transporters) .
  • Molecular dynamics simulations : Predicts binding modes and stability using software like GROMACS or AMBER .

Methodological Notes

  • Data contradiction resolution : Always cross-validate findings with orthogonal techniques (e.g., SPR + ITC for binding studies).
  • Stereochemical control : Use chiral auxiliaries or asymmetric hydrogenation to avoid racemization .
  • Regulatory compliance : Follow ICH guidelines for purity testing and impurity profiling in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.